1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine

Catalog No.
S14014938
CAS No.
M.F
C11H20N4
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-a...

Product Name

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)ethyl]pyrazol-4-amine

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C11H20N4/c1-10-2-4-14(5-3-10)6-7-15-9-11(12)8-13-15/h8-10H,2-7,12H2,1H3

InChI Key

ZBVNXEQGTJZRHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCN2C=C(C=N2)N

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine is a synthetic compound characterized by its unique pyrazole structure, which consists of a pyrazole ring substituted with a 4-methylpiperidine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing therapeutic agents. The presence of the piperidine ring enhances its pharmacological profile, potentially influencing its binding affinity and selectivity towards biological targets.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation: The primary amine can react with acyl chlorides or anhydrides to form amides.
  • Formation of Salts: Protonation of the amine group can lead to the formation of salts, which may enhance solubility and stability.
  • Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex structures.

The biological activity of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine is primarily associated with its potential as a pharmacological agent. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties: Pyrazole derivatives are often investigated for their ability to inhibit cancer cell proliferation.
  • CNS Activity: Due to the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

The synthesis of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available precursors, a multi-step synthetic route involving the formation of the pyrazole ring followed by alkylation with 4-methylpiperidine is common.
    • Microwave-assisted synthesis techniques can enhance yields and reduce reaction times significantly .
  • One-Pot Reactions:
    • One-pot synthetic methods that integrate multiple reaction steps into a single procedure are gaining popularity due to their efficiency and reduced waste production.
  • Continuous Flow Chemistry:
    • Utilizing continuous flow reactors allows for better control over reaction conditions and improved scalability compared to traditional batch methods .

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine holds promise in several domains:

  • Pharmaceutical Development: As a lead compound or intermediate in drug discovery, particularly for conditions such as cancer or infectious diseases.
  • Research Tool: Useful in biochemical studies to investigate specific enzyme interactions or receptor binding mechanisms.
  • Chemical Biology: Its unique structure can serve as a probe for studying biological processes at the molecular level.

Interaction studies involving 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine typically focus on:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Structure-Activity Relationship Studies: Modifying different parts of the molecule to understand which features contribute most significantly to its biological activity.

These studies help elucidate its mechanism of action and optimize its pharmacological properties.

Several compounds share structural similarities with 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(tert-butyl)-1H-pyrazol-4-amine97421-13-10.96
1-Ethyl-3-methyl-1H-pyrazol-4-amine947763-34-00.81
2-(4-Amino-1H-pyrazol-1-yl)ethanol948571-47-90.81
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amines1201935-36-50.81
1-Isopropyl-1H-pyrazol-4-amines97421-16-40.81

Uniqueness

The uniqueness of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amines lies in its specific combination of the pyrazole core and the piperidine substituent, which may confer distinct pharmacological properties not found in other similar compounds. This structural arrangement potentially enhances its selectivity and efficacy against specific biological targets compared to other pyrazole derivatives.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.16879665 g/mol

Monoisotopic Mass

208.16879665 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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